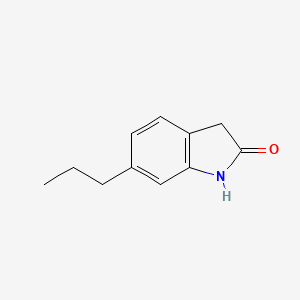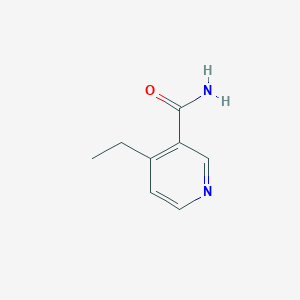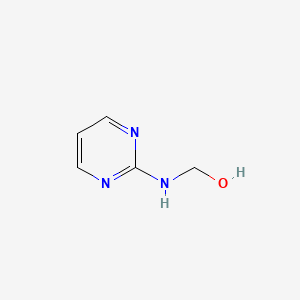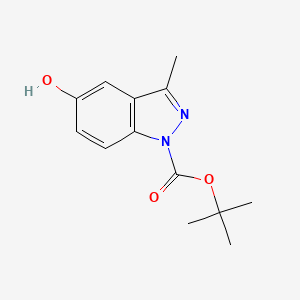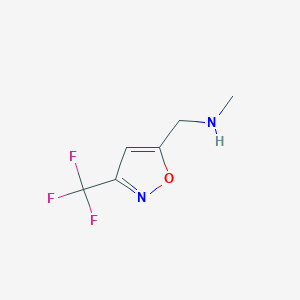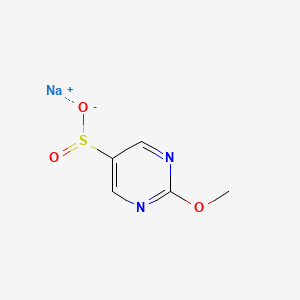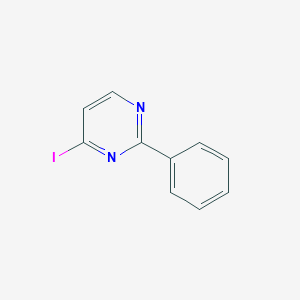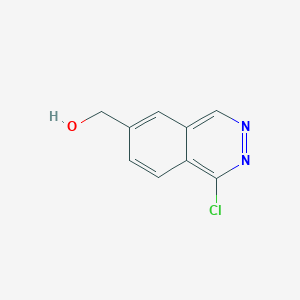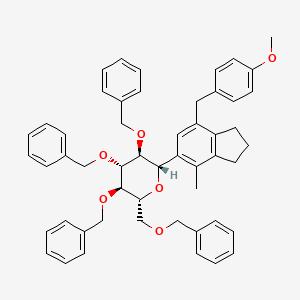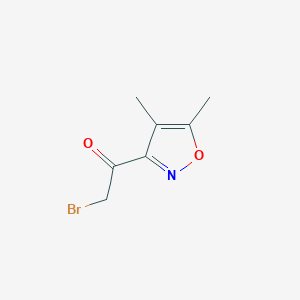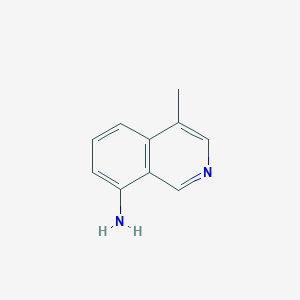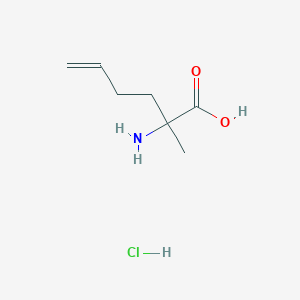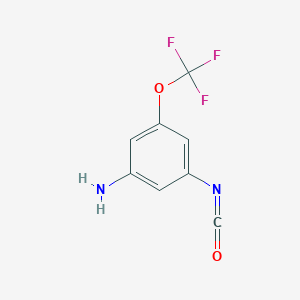
3-Isocyanato-5-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyanato-5-(trifluoromethoxy)aniline is an organic compound that features both an isocyanate group and a trifluoromethoxy group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-(trifluoromethoxy)aniline typically involves the introduction of the isocyanate group to a pre-existing aniline derivative. One common method is the reaction of 3-amino-5-(trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. This reaction requires careful handling due to the toxicity of phosgene.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene process. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and dimethyl carbonate as safer alternatives .
化学反応の分析
Types of Reactions
3-Isocyanato-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate these reactions, including metal catalysts like zinc.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
科学的研究の応用
3-Isocyanato-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of polymers and other materials
作用機序
The mechanism of action of 3-Isocyanato-5-(trifluoromethoxy)aniline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important in various chemical and industrial processes .
類似化合物との比較
Similar Compounds
3-(Trifluoromethoxy)aniline: Similar structure but lacks the isocyanate group.
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar isocyanate functionality but different substituents on the aromatic ring.
Uniqueness
3-Isocyanato-5-(trifluoromethoxy)aniline is unique due to the presence of both the isocyanate and trifluoromethoxy groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications .
特性
分子式 |
C8H5F3N2O2 |
|---|---|
分子量 |
218.13 g/mol |
IUPAC名 |
3-isocyanato-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-7-2-5(12)1-6(3-7)13-4-14/h1-3H,12H2 |
InChIキー |
WELBTPWPWLYHSN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N=C=O)OC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


